1-(4-BroMo-3-fluorophenyl)ethanone
Overview
Description
Scientific Research Applications
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of alpha-Bromoketones .
- Methods of Application: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone. This method was developed by researchers at the Academy of Scientific and Innovative Research, CSIR-Indian Institute of Chemical Technology .
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of alpha-Bromoketones .
- Methods of Application: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone. This method was developed by researchers at the Academy of Scientific and Innovative Research, CSIR-Indian Institute of Chemical Technology .
- Results or Outcomes: The method resulted in the successful synthesis of alpha-Bromoketones, including “1-(4-BroMo-3-fluorophenyl)ethanone”. The product was characterized using spectroscopic data .
Thermodynamic Property Data
- Scientific Field: Physical Chemistry
- Application Summary: “1-(4-fluorophenyl)ethanone”, a compound similar to “1-(4-BroMo-3-fluorophenyl)ethanone”, has been studied for its thermodynamic properties .
- Methods of Application: The study involved dynamic data analysis as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The study provided a collection of critically evaluated thermodynamic property data for the compound .
Synthesis of 5-Substituted Phthalens
- Scientific Field: Organic Chemistry
- Application Summary: “1-(4-BroMo-3-fluorophenyl)ethanone” can be used in the synthesis of 5-substituted phthalens . These compounds are key starting materials for manufacturing citalopram and pharmaceutically acceptable acid addition salts .
- Methods of Application: The synthesis involves reacting 5-substituted phthalides with a solution of 4-fluorophenylmagnesiumbromide, followed by in situ reduction and complex formation in the presence of sodium borohydride .
- Results or Outcomes: The method resulted in the successful synthesis of 5-substituted phthalens .
Thermodynamic Property Data
- Scientific Field: Physical Chemistry
- Application Summary: “1-(4-fluorophenyl)ethanone”, a compound similar to “1-(4-BroMo-3-fluorophenyl)ethanone”, has been studied for its thermodynamic properties .
- Methods of Application: The study involved dynamic data analysis as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The study provided a collection of critically evaluated thermodynamic property data for the compound .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWSAITPPCBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628540 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-BroMo-3-fluorophenyl)ethanone | |
CAS RN |
304445-49-6 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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